ARQ 621

Descripción general

Descripción

- ARQ 621 es un nuevo inhibidor de la quinasa Eg5 desarrollado por ArQule, Inc. Exhibe una potente actividad antitumoral mientras que conserva las células derivadas de la médula ósea .

- Eg5 (también conocido como KIF11) es una proteína motora basada en microtúbulos involucrada en la división celular. Desempeña funciones esenciales en el ensamblaje del huso, el control del punto de control mitótico y la citocinesis.

- This compound inhibe selectivamente la Eg5 humana y tiene excelentes propiedades farmacológicas. Notablemente, evita la toxicidad de la médula ósea asociada con los inhibidores de Eg5 de primera generación.

Métodos De Preparación

- Desafortunadamente, las rutas sintéticas específicas y las condiciones de reacción para ARQ 621 no están ampliamente disponibles en el dominio público. Ha pasado por un desarrollo preclínico completo.

- Los métodos de producción industrial siguen siendo propietarios, pero las investigaciones adicionales pueden revelar detalles adicionales.

Análisis De Reacciones Químicas

- ARQ 621 inhibe Eg5, afectando la división celular. Si bien las reacciones detalladas no se divulgan, es probable que interfiera con la dinámica del huso durante la mitosis.

- Los reactivos y condiciones comunes utilizados en la inhibición de Eg5 no se documentan explícitamente.

Aplicaciones Científicas De Investigación

- Las aplicaciones de ARQ 621 abarcan varios campos:

Oncología: Muestra citotoxicidad de amplio espectro contra líneas celulares de cáncer humano, induciendo el arresto en G2 / M seguido de apoptosis.

Hematología: En estudios con animales, this compound no exhibió toxicidad en la médula ósea.

Otras áreas:

Mecanismo De Acción

- El mecanismo de ARQ 621 implica la inhibición de Eg5, lo que interrumpe la dinámica del huso durante la división celular.

- Los objetivos moleculares y las vías afectadas por this compound necesitan una investigación adicional.

Comparación Con Compuestos Similares

- La singularidad de ARQ 621 radica en su inhibición selectiva de Eg5 sin toxicidad en la médula ósea.

- Los compuestos similares incluyen otros inhibidores de Eg5, pero el perfil distintivo de this compound lo diferencia.

Actividad Biológica

ARQ 621 is a novel compound recognized for its role as a potent and selective allosteric inhibitor of Eg5, a kinesin motor protein essential for mitotic spindle formation during cell division. Its biological activity has been extensively studied, particularly in the context of cancer therapeutics, due to the overexpression of Eg5 being linked to genomic instability and tumorigenesis.

This compound targets Eg5, which is crucial for the proper functioning of microtubules during mitosis. By inhibiting Eg5, this compound disrupts the formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis in cancer cells. This mechanism is significant as it provides an alternative strategy to traditional chemotherapeutics that often exhibit dose-limiting toxicity.

In Vitro Studies

Cytotoxicity and Cell Cycle Analysis:

- This compound has demonstrated cytotoxic effects across various human cancer cell lines, including pancreatic (MIA PaCa-2), breast (MDA-MB-231), prostate (DU-145), and ovarian (SK-OV-3) cancers.

- In proliferation assays, this compound induced characteristic monoasters in proliferating cells, which are indicative of disrupted bipolar spindle formation. This effect was observed consistently across all tested cancer cell lines .

Table 1: In Vitro Activity of this compound Against Various Cancer Cell Lines

| Cancer Cell Line | IC50 (nM) | Observed Effects |

|---|---|---|

| MIA PaCa-2 | Low | G2/M arrest, apoptosis |

| MDA-MB-231 | Low | Monoaster formation |

| DU-145 | Low | Cell cycle disruption |

| SK-OV-3 | Low | Induction of apoptosis |

Pharmacokinetics and ADME Properties

Absorption, Distribution, Metabolism, and Excretion (ADME):

- The half-life () of this compound in human liver microsomes is approximately 53 minutes. Similar values were observed in various animal models (mouse: 43 min; rat: 53 min; dog: 56 min; monkey: 36 min) .

- Oral bioavailability is notably low at around 9%, leading to the development of intravenous formulations for clinical use .

Protein Binding:

- This compound exhibits high plasma protein binding (96.4% - 99.2%), which influences its pharmacokinetic profile and potential therapeutic efficacy .

In Vivo Studies

This compound has been evaluated in several animal models to assess its anti-tumor efficacy and safety profile.

Xenograft Models:

- In xenograft studies using MIA PaCa-2 tumors in nude mice, this compound demonstrated significant tumor stasis at doses ranging from 6.25 mg/kg administered three times weekly. No hematological toxicity was observed at effective doses .

Table 2: In Vivo Efficacy of this compound in Xenograft Studies

| Tumor Model | Dose (mg/kg) | Treatment Frequency | Outcome |

|---|---|---|---|

| MIA PaCa-2 | 6.25 | Three times weekly | Complete tumor stasis |

| MDA-MB-231 | 3.0 - 12.5 | Three times weekly | Significant tumor reduction |

Clinical Trials and Safety Profile

This compound has progressed into clinical trials, including a Phase I study assessing its safety and preliminary efficacy in patients with solid tumors. Initial results indicated two cases of transient neutropenia at higher doses (400 mg/m²/week), leading to a recommended Phase II dose of 280 mg/m²/week .

Propiedades

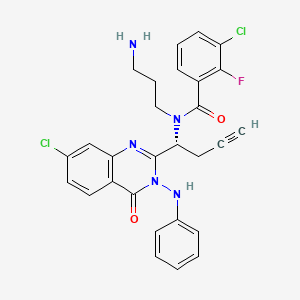

IUPAC Name |

N-(3-aminopropyl)-N-[(1R)-1-(3-anilino-7-chloro-4-oxoquinazolin-2-yl)but-3-ynyl]-3-chloro-2-fluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H24Cl2FN5O2/c1-2-8-24(35(16-7-15-32)27(37)21-11-6-12-22(30)25(21)31)26-33-23-17-18(29)13-14-20(23)28(38)36(26)34-19-9-4-3-5-10-19/h1,3-6,9-14,17,24,34H,7-8,15-16,32H2/t24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPJSUQWHUVLLNW-XMMPIXPASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCC(C1=NC2=C(C=CC(=C2)Cl)C(=O)N1NC3=CC=CC=C3)N(CCCN)C(=O)C4=C(C(=CC=C4)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C#CC[C@H](C1=NC2=C(C=CC(=C2)Cl)C(=O)N1NC3=CC=CC=C3)N(CCCN)C(=O)C4=C(C(=CC=C4)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H24Cl2FN5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80148974 | |

| Record name | ARQ-621 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80148974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

552.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1095253-39-6 | |

| Record name | ARQ-621 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1095253396 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ARQ-621 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80148974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ARQ-621 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UU55190C8S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.